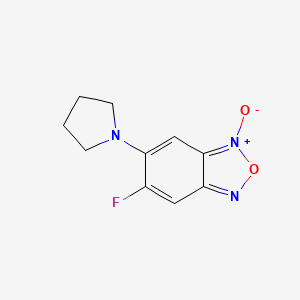![molecular formula C12H18O2 B14232451 4-(Bicyclo[2.2.1]heptan-2-yl)oxan-2-one CAS No. 401815-31-4](/img/structure/B14232451.png)
4-(Bicyclo[2.2.1]heptan-2-yl)oxan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bicyclo[221]heptan-2-yl)oxan-2-one is a chemical compound with the molecular formula C12H18O2 It is characterized by a bicyclic structure, which includes a bicyclo[221]heptane ring system fused to an oxan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bicyclo[2.2.1]heptan-2-yl)oxan-2-one typically involves the cycloaddition reactions of suitable precursors. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of catalysts to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can improve the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Bicyclo[2.2.1]heptan-2-yl)oxan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically performed in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride; usually carried out in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines; reactions often require the presence of a catalyst or a base.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
4-(Bicyclo[2.2.1]heptan-2-yl)oxan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 4-(Bicyclo[2.2.1]heptan-2-yl)oxan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit protein phosphatases, leading to altered cellular signaling pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptan-2-one: A structurally related compound with similar bicyclic features but lacking the oxan-2-one moiety.
Bicyclo[2.2.1]heptan-2-ol: Another related compound with a hydroxyl group instead of the oxan-2-one moiety.
Camphor: A well-known compound with a similar bicyclic structure but different functional groups.
Uniqueness
4-(Bicyclo[2.2.1]heptan-2-yl)oxan-2-one is unique due to the presence of both the bicyclo[2.2.1]heptane ring system and the oxan-2-one moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
401815-31-4 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
4-(2-bicyclo[2.2.1]heptanyl)oxan-2-one |
InChI |
InChI=1S/C12H18O2/c13-12-7-10(3-4-14-12)11-6-8-1-2-9(11)5-8/h8-11H,1-7H2 |
InChI Key |
IJGGSCSTRYJBKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2C3CCOC(=O)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



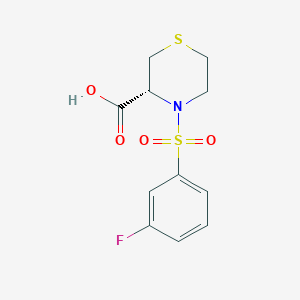
![2-[(4-Methylphenyl)methylidene]-1,6-dioxaspiro[4.4]nonane](/img/structure/B14232385.png)
![Trichloro[(2-iodophenyl)methyl]silane](/img/structure/B14232387.png)
![2-Furansulfonic acid, 5-[[(3-methoxyphenyl)amino]carbonyl]-](/img/structure/B14232391.png)
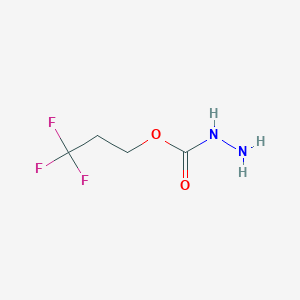
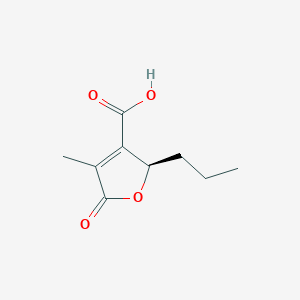
![5-{3,5-Bis[5-(2-methoxypropan-2-yl)pyridin-3-yl]phenyl}pyrimidine](/img/structure/B14232399.png)


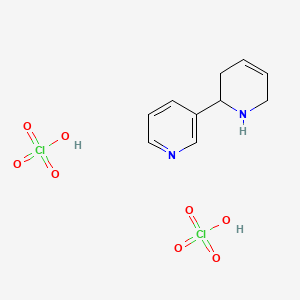
![5-(Butan-2-yl)-2-[2-(cyclohex-3-en-1-yl)ethyl]-5-methyl-1,3-dioxane](/img/structure/B14232422.png)
